molecular formula C10H13NO5 B12290556 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene CAS No. 189564-60-1

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene

Cat. No.: B12290556
CAS No.: 189564-60-1
M. Wt: 227.21 g/mol
InChI Key: OHDURDXCCGUNOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is an organic compound with the molecular formula C10H13NO5. It is a derivative of benzene, featuring ethoxy, dimethoxy, and nitro functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-ethoxy-1,3-dimethoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recovery and recycling of reagents such as nitric acid and sulfuric acid are crucial for cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It may also serve as a model compound for investigating the metabolic pathways of nitroaromatics in biological systems.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,3-dimethoxy-5-nitrobenzene depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-1,3-dimethoxy-5-nitrobenzene is unique due to the combination of its functional groups, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Properties

CAS No.

189564-60-1

Molecular Formula

C10H13NO5

Molecular Weight

227.21 g/mol

IUPAC Name

2-ethoxy-1,3-dimethoxy-5-nitrobenzene

InChI

InChI=1S/C10H13NO5/c1-4-16-10-8(14-2)5-7(11(12)13)6-9(10)15-3/h5-6H,4H2,1-3H3

InChI Key

OHDURDXCCGUNOA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1OC)[N+](=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.